REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]([F:19])([F:18])[C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:17])=[O:9]>>[CH3:17][C:12]1[CH:13]=[C:14]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:15]=[CH:16][C:11]=1[NH:10][C:8](=[O:9])[C:7]([F:6])([F:18])[F:19]
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Name
|
|
Quantity
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16.43 mL
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Type
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reactant
|
Smiles
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ClS(=O)(=O)O
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1=C(C=CC=C1)C)(F)F
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the reaction mixture temperature below 5° C
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Type
|
CUSTOM
|
Details
|
The ice-bath was removed
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Type
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TEMPERATURE
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Details
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heated on an oil bath of 70° C. for 5.5 hours
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Duration
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5.5 h
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Type
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CUSTOM
|
Details
|
The oil bath was removed and at about 30-35° C. the brown mixture
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Type
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ADDITION
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Details
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was poured very carefully into a beaker with ice (exotermic, copious amounts of HCl evolve)
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Type
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CUSTOM
|
Details
|
giving a thick, gummy and very sticky precipitate
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Type
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EXTRACTION
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Details
|
The mixture was extracted three times with DCM
|
Type
|
WASH
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Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated onto silica
|
Type
|
CUSTOM
|
Details
|
Purification with flash chromatography (EtOAc/PA 1:9→1:4)
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1NC(C(F)(F)F)=O)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |